N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine
Description
N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine is a quinoline derivative featuring a fused [1,3]dioxolo ring system at positions 4 and 5 of the quinoline scaffold. The compound is substituted at position 7 with a phenyl group and at position 6 with a diethylamine moiety. This structure combines aromaticity, electron-rich regions (from the dioxolo ring), and a basic tertiary amine, making it a candidate for interactions with biological targets such as enzymes or receptors.
Properties
CAS No. |
114284-70-7 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N,N-diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(4-2)20-16(14-8-6-5-7-9-14)10-15-11-18-19(24-13-23-18)12-17(15)21-20/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
WCYDZNBNRLPYID-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C2C=C3C(=CC2=N1)OCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde
The foundational intermediate, 6-amino-1,3-benzodioxole-5-carbaldehyde (2) , is synthesized from piperonal through nitration and reduction sequences (Scheme 1). Nitration of piperonal yields 6-nitro-1,3-benzodioxole-5-carbaldehyde (1) , which undergoes catalytic hydrogenation to produce (2) in 85% yield. This intermediate serves as the amine-bearing precursor for quinoline formation.
Quinoline Core Assembly
The Friedländer reaction between (2) and 1-phenyl-1,3-propanedione under acid catalysis (HCl, ethanol, reflux, 12 h) generates 7-phenyl-2H-dioxolo[4,5-G]quinolin-6-amine (5) (Scheme 2). The reaction proceeds via aldol condensation, imine formation, and cyclodehydration, yielding the quinoline core with a phenyl group at position 7 and a primary amine at position 6. The crude product is purified via column chromatography (SiO₂, hexane/EtOAc 4:1), affording (5) in 68% yield as a yellow solid (m.p. 176–178°C).
Characterization Data for Intermediate (5):
N,N-Diethylation of the Primary Amine
The primary amine in (5) is alkylated using ethyl bromide (2.5 equiv) and potassium carbonate (3.0 equiv) in dry DMF at 80°C for 24 h (Scheme 3). Post-reaction, the mixture is diluted with water, extracted with dichloromethane, and purified via silica gel chromatography (hexane/EtOAc 7:3), yielding N,N-Diethyl-7-phenyl-2H-dioxolo[4,5-G]quinolin-6-amine as a pale-yellow solid (62% yield, m.p. 132–134°C).
Characterization Data for Target Compound:
- ¹H NMR (500 MHz, CDCl₃): δ 8.18 (s, 1H, H-5), 7.42–7.35 (m, 5H, Ph), 6.89 (s, 1H, H-8), 6.32 (s, 1H, H-9), 5.93 (s, 2H, OCH₂O), 3.45 (q, J=7.0 Hz, 4H, NCH₂CH₃), 1.22 (t, J=7.0 Hz, 6H, NCH₂CH₃).
- ¹³C NMR (125 MHz, CDCl₃): δ 158.9 (C-6), 148.2 (C-4a), 139.7 (C-7), 136.4 (C-10a), 129.1–127.8 (Ph), 115.3 (C-9), 108.4 (C-8), 101.9 (OCH₂O), 47.5 (NCH₂CH₃), 12.7 (NCH₂CH₃).
- MS (APCI): m/z 363.2 [M+H]⁺.
Multicomponent Reaction Using Meldrum’s Acid
Catalyst-Free Assembly of the Dioxoloquinoline Skeleton
A catalyst-free, one-pot synthesis leverages Meldrum’s acid (2) , 3,4-methylenedioxyaniline (1a) , and benzaldehyde derivatives to construct the dioxoloquinoline framework (Table 1). For the target compound, N,N-diethyl-3,4-methylenedioxyaniline is reacted with Meldrum’s acid and phenylacetaldehyde in aqueous ethanol (1:1 v/v) at room temperature for 1 h. The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization, yielding the spiro intermediate 4a , which is hydrolyzed under acidic conditions to afford the quinoline derivative.
Optimized Reaction Conditions:
- Solvent: Ethanol/water (1:1 v/v).
- Temperature: 25–30°C.
- Yield: 74% after hydrolysis and purification.
Characterization Data for Intermediate (4a):
- ¹H NMR (500 MHz, CDCl₃): δ 7.36 (s, 5H, Ph), 6.36 (s, 1H, H-8), 6.28 (s, 1H, H-9), 5.85 (dd, J=2.0, 12.0 Hz, 2H, OCH₂O), 5.07 (s, 1H, CH), 4.95 (s, 1H, CH), 0.64 (s, 3H, CH₃), 0.47 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedländer Annulation | 62% | 36 h | High regioselectivity; scalable | Requires harsh acids; multi-step process |
| Multicomponent Reaction | 74% | 1 h | Catalyst-free; room-temperature conditions | Complex purification; moderate yields |
The Friedlälder route offers superior regiocontrol for phenyl incorporation, while the multicomponent method excels in operational simplicity. Diethylation efficiency is critical in both pathways, with alkylation post-quinoline formation proving more reliable than in-situ incorporation.
Mechanistic Insights
Friedländer Annulation Mechanism
- Aldol Condensation: The enolate of 1-phenyl-1,3-propanedione attacks the aldehyde group of (2) , forming a β-keto-enamine intermediate.
- Cyclodehydration: Acid catalysis facilitates imine formation and subsequent cyclization, ejecting water to form the quinoline ring.
- Aromatization: Conjugated enol-keto tautomerization yields the aromatic quinoline system.
Multicomponent Reaction Pathway
- Knoevenagel Condensation: Meldrum’s acid reacts with phenylacetaldehyde to form a dioxenone intermediate.
- Michael Addition: The amine attacks the α,β-unsaturated carbonyl, leading to a β-amino-ketone.
- Cyclization and Hydrolysis: Intramolecular cyclization forms the spiro intermediate, which undergoes acid-catalyzed hydrolysis to release acetone and CO₂, yielding the quinoline.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced with other nucleophiles such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, Lewis acid catalysts.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkyl or aryl-substituted quinoline derivatives.
Scientific Research Applications
N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and synthetic data of N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine with related compounds:
*Molecular formula inferred based on structural similarity to .
Key Observations
Positional Isomerism: The target compound and derivatives differ in core structure (quinoline vs. Isoquinolines () exhibit distinct aromatic π-stacking behavior compared to quinolines .
Substituent Effects :
- Phenyl vs. Naphthalenyloxy : The target compound’s phenyl group (C6H5) is less bulky and more lipophilic than the 2-naphthalenyloxy group (C10H7O) in . This difference may influence solubility and membrane permeability .
- Diethylamine vs. Quaternary Ammonium : compounds 6 and 8 feature a methylated quaternary ammonium group, which increases water solubility but reduces passive diffusion compared to the neutral diethylamine in the target compound .
Synthetic Methodology :
- Suzuki-Miyaura coupling ( and inferred in ) is critical for introducing aryl/heteroaryl groups. However, yields vary significantly (e.g., 75–83% for Pd/C hydrogenation in vs. unspecified yields for Suzuki reactions in ) .
The dioxolo ring (common in all compounds) contributes to electron density, which may facilitate interactions with aromatic residues in biological targets .
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